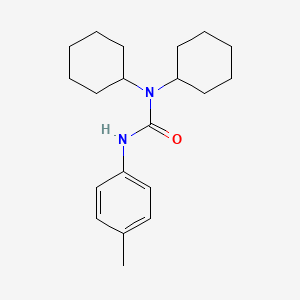

1,1-Dicyclohexyl-3-(p-tolyl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110244-04-7 |

|---|---|

Molecular Formula |

C20H30N2O |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1,1-dicyclohexyl-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C20H30N2O/c1-16-12-14-17(15-13-16)21-20(23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12-15,18-19H,2-11H2,1H3,(H,21,23) |

InChI Key |

WVPYSUORVNZIFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2CCCCC2)C3CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,1 Dicyclohexyl 3 P Tolyl Urea and Analogues

Established Synthetic Pathways to Unsymmetrical Urea (B33335) Derivatives

The creation of unsymmetrical ureas has traditionally been approached through several key methodologies. These pathways, while effective, often present challenges related to reagent toxicity and reaction conditions.

Amine-Isocyanate Coupling Routes

A conventional and widely used method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. acs.org In the context of 1,1-dicyclohexyl-3-(p-tolyl)urea, this would typically involve reacting p-tolyl isocyanate with dicyclohexylamine (B1670486). This reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The choice of solvent is crucial, with polar aprotic solvents being preferred.

This method's primary drawback is the handling of isocyanates, which can be toxic and moisture-sensitive. rsc.org The direct use of phosgene (B1210022) or its derivatives to generate the isocyanate in situ, while effective, poses significant safety and environmental concerns due to the extreme toxicity of phosgene. rsc.orgnih.gov

Phosgene-Free and Environmentally Conscious Synthesis

Growing environmental concerns have spurred the development of safer, phosgene-free methods for urea synthesis. rsc.org These approaches aim to reduce the use and generation of hazardous substances. researchgate.net Alternatives to phosgene include reagents like N,N'-carbonyldiimidazole (CDI), which is a crystalline solid and a safer substitute. nih.gov Other phosgene substitutes that have been utilized are bis(4-nitrophenyl)carbonate, triphosgene, and di-tert-butyl dicarbonate. rsc.org

Catalytic processes using carbon monoxide or carbon dioxide as the carbonyl source are also gaining traction for large-scale production, as they avoid the formation of large quantities of salt byproducts. rsc.org Additionally, methods utilizing the Curtius, Hofmann, or Lossen rearrangements can generate the necessary isocyanate intermediate without the direct use of phosgene. nih.gov For instance, a metal-free synthesis of unsymmetrical ureas from CO2 and amines via an isocyanate intermediate has been developed, operating at atmospheric pressure and room temperature. organic-chemistry.orgacs.org

Hypervalent Iodine Mediated Approaches

Hypervalent iodine reagents have emerged as mild and effective mediators for a variety of organic transformations, including the synthesis of unsymmetrical ureas. mdpi.comnih.gov These reagents offer the advantage of low toxicity and ease of handling. mdpi.com

(Diacetoxyiodo)benzene, or PhI(OAc)₂, has been successfully employed as a coupling mediator in the synthesis of unsymmetrical ureas. mdpi.comnih.gov This method typically involves the coupling of amides and amines, avoiding the need for metal catalysts, high temperatures, and inert atmospheres. mdpi.comnih.gov The reaction proceeds through a Hofmann rearrangement of a primary amide to generate an isocyanate intermediate in situ, which then reacts with an amine to form the urea. rsc.org This approach circumvents the direct handling of potentially hazardous isocyanates. rsc.org

The PhI(OAc)₂-mediated method has demonstrated a broad substrate scope, accommodating various primary and secondary amines as well as primary benzamides. mdpi.comnih.gov For the synthesis of this compound, this would involve the reaction of p-toluamide with dicyclohexylamine in the presence of PhI(OAc)₂. Research has shown that even sterically demanding secondary amines can participate effectively in this coupling reaction. mdpi.com The efficiency of the reaction can be influenced by factors such as the choice of solvent and base.

Table 1: Examples of Unsymmetrical Urea Synthesis using PhI(OAc)₂

| Amide | Amine | Product | Yield (%) |

| p-Toluamide | Isopropylamine | 1-Isopropyl-3-(p-tolyl)urea | 68 |

| p-Toluamide | Propylamine | 1-Propyl-3-(p-tolyl)urea | 65 |

| p-Toluamide | Butylamine | 1-Butyl-3-(p-tolyl)urea | 58 |

| p-Toluamide | Adamantylamine | 1-Adamantyl-3-(p-tolyl)urea | 48 |

This table presents data from a study on the synthesis of various unsymmetrical ureas using the PhI(OAc)₂ mediated coupling of p-toluamide with different primary amines. mdpi.com

Multicomponent Reaction Approaches for Urea Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single step. rsc.orgmdpi.com These reactions are advantageous due to their high atom economy, straightforward procedures, and the ability to generate molecular diversity. researchgate.net

Several MCRs are known to produce urea-containing scaffolds. rsc.org For example, the Biginelli reaction, a well-known MCR, combines an aldehyde, a β-dicarbonyl compound, and urea to form dihydropyrimidinones. mdpi.comnih.gov While not directly producing a simple urea like this compound, these reactions highlight the potential of MCRs in constructing urea-based molecular architectures. The development of novel MCRs that could directly assemble unsymmetrical ureas from simple precursors is an active area of research.

Derivatization Strategies from Precursors of this compound

The creation of this compound often begins with precursor molecules that are strategically modified. These derivatization approaches allow for the controlled introduction of specific functional groups and structural motifs.

The dicyclohexylurea core is a common structural motif and also a frequent byproduct in peptide synthesis when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. wikipedia.org While often considered a waste product, the dicyclohexylurea scaffold itself can be a starting point for further functionalization, although direct derivatization of the highly stable urea bond is challenging.

More commonly, functionalization strategies focus on modifying the precursors, such as cyclohexylamine (B46788) or dicyclohexylamine, before the urea-forming reaction. General chemical functionalization of scaffolds, a concept widely applied in materials science and medicinal chemistry, involves various techniques that can be adapted for these precursors. nih.govnih.gov These can include:

Introduction of Functional Groups: Attaching reactive groups to the cyclohexyl rings of the amine precursors allows for later-stage modification.

Chemical Modification: Synthetic polymers and other molecular scaffolds are often modified to enhance properties or to allow for further reactions. nih.govnih.gov These principles can be applied to the cyclohexyl precursors to create a library of derivatives.

Dicyclohexylurea (DCU) itself is recognized as a potent inhibitor of soluble epoxide hydrolase (sEH). wikipedia.org This inherent biological activity suggests that derivatives built upon this scaffold could possess interesting pharmacological properties, providing a rationale for developing synthetic routes to functionalized dicyclohexylurea analogues.

The synthesis of urea analogues, particularly those bearing a tolyl group, is a subject of extensive research due to their applications in medicinal chemistry and materials science. trinity.edunih.govnih.gov Various methods have been developed to create unsymmetrical ureas, which are foundational to producing compounds like this compound.

A primary method for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. For instance, the synthesis of 1-cyclohexyl-3-(p-tolyl)urea, a close analogue, is achieved by reacting p-toluidine (B81030) with cyclohexyl isocyanate in dichloromethane (B109758). researchgate.net The reaction mixture is heated, and the product precipitates out of the solution. researchgate.net

Another versatile approach involves the oxidative coupling of primary amides with amines. A study demonstrated the synthesis of various unsymmetrical urea derivatives, including 1-cyclohexyl-3-(p-tolyl)urea, using p-toluamide and cyclohexylamine in the presence of an oxidizing agent like PhI(OAc)2. mdpi.com This method provides an alternative to the use of isocyanates. mdpi.com

Furthermore, acyl urea analogues can be synthesized in a two-step process. nih.gov This involves first generating an N-(phenoxycarbonyl)benzamide intermediate, which is then coupled with an appropriate amine to yield the final acyl urea product. nih.gov This strategy is amenable to creating a diverse library of arylated acyl ureas. nih.gov The table below summarizes various synthetic strategies for tolyl-substituted ureas.

| Product | Reactants | Reagents/Conditions | Yield | Reference |

| 1-cyclohexyl-3-(p-tolyl)urea | p-toluamide, cyclohexylamine | PhI(OAc)2, K3PO4, 1,2-DCE, 80 °C | 21% | mdpi.com |

| 1-cyclohexyl-3-(p-tolyl)urea | p-toluidine, cyclohexyl isocyanate | Dichloromethane, 323K | Not specified | researchgate.net |

| 3-methyl-N-(p-tolyl)piperidine-1-carboxamide | p-toluamide, 3-methylpiperidine | PhI(OAc)2, K3PO4, 1,2-DCE, 80 °C | 35% | mdpi.com |

| 4-methyl-N-(p-tolyl)piperidine-1-carboxamide | p-toluamide, 4-methylpiperidine | PhI(OAc)2, K3PO4, 1,2-DCE, 80 °C | 62% | mdpi.com |

| Racemic 3-[4-(3,5-dimethylpiperidin-1-yl)-3-(3-p-tolylureido)phenyl]-4,4,4-trifluorobutyric Acid Ethyl Ester | 3-[3-amino-4-(3,5-dimethylpiperidin-1-yl)phenyl]-4,4,4-trifluorobutyric acid ethyl ester, p-tolyl isocyanate | General procedure A | 86.1% | nih.gov |

Purification and Isolation Techniques in the Synthesis of this compound

The isolation and purification of the final product are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. For this compound and its analogues, a combination of precipitation, recrystallization, and chromatography is typically employed.

When the product is insoluble in the reaction solvent, it may precipitate out as the reaction progresses. researchgate.net This solid can be collected by simple filtration. For instance, in a synthesis of 1-cyclohexyl-3-(p-tolyl)urea, the product formed as a white precipitate in the dichloromethane reaction medium. researchgate.net This crude product is then typically subjected to further purification. researchgate.net

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. A common method involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. For this compound, recrystallization from an ethanol (B145695)/water mixture is a reported method. In the case of the analogue 1-cyclohexyl-3-(p-tolyl)urea, the crude precipitate was purified by dissolving it in ethanol and allowing the solvent to evaporate slowly over a week to yield pure crystals. researchgate.net

Column chromatography is another widely used purification method, especially for separating mixtures of compounds with similar polarities. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. For related tolyl-urea analogues, column chromatography using a petroleum ether/acetone solvent system has proven effective. mdpi.com

| Compound | Purification Technique | Solvent/System | Reference |

| This compound | Recrystallization or Column Chromatography | Ethanol/water (recrystallization) | |

| 1-cyclohexyl-3-(p-tolyl)urea | Recrystallization | Ethanol | researchgate.net |

| 1-cyclohexyl-3-(p-tolyl)urea | Column Chromatography | 85/15 v/v petroleum ether/acetone | mdpi.com |

| 1-Cyano-3-phenylurea | Recrystallization | Acetone-petroleum ether | orgsyn.org |

| Acyl Urea Analogues | Filtration and/or Combi-Flash Chromatography | Not specified | nih.gov |

Reaction Mechanisms and Mechanistic Studies of 1,1 Dicyclohexyl 3 P Tolyl Urea and Its Formation

Fundamental Reaction Mechanisms in Urea (B33335) Formation

The creation of the urea functional group can be achieved through several distinct chemical strategies. The most common and historically significant methods involve the use of isocyanate intermediates, while modern approaches increasingly focus on the direct coupling of carbon dioxide with nitrogen-containing compounds.

The reaction between an isocyanate and an amine is a direct and highly efficient method for forming a urea linkage. commonorganicchemistry.comwikipedia.org This pathway is central to the synthesis of many urea derivatives, including 1,1-Dicyclohexyl-3-(p-tolyl)urea. The fundamental reaction involves the nucleophilic attack of an amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. wikipedia.orgcommonorganicchemistry.com

For the specific synthesis of this compound, this pathway would involve the reaction of dicyclohexylamine (B1670486) with p-tolyl isocyanate. The mechanism proceeds as follows: the lone pair of electrons on the nitrogen atom of dicyclohexylamine attacks the carbonyl carbon of p-tolyl isocyanate. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield the final stable urea product. This reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to prevent side reactions of the highly reactive isocyanate. commonorganicchemistry.com

Isocyanates themselves can be synthesized through various methods, such as the Curtius, Hofmann, or Lossen rearrangements, where acyl azides, primary amides, or hydroxamic acids, respectively, are converted into the isocyanate intermediate. wikipedia.org Another industrial-scale method is the phosgenation of primary amines, although this involves the highly toxic reagent phosgene (B1210022). wikipedia.org

Table 1: Common Methods for Urea Formation via Isocyanate-Related Pathways

| Method | Reactants | Key Features |

|---|---|---|

| Amine + Isocyanate | R₂NH + R'-NCO | A direct and common method, often performed at room temperature without a base. commonorganicchemistry.comwikipedia.org |

| Amine + Carbamate | R₂NH + R'-NHCOOR" | Uses reactive carbamates; isopropenyl carbamates are particularly effective as they react irreversibly. commonorganicchemistry.com |

| Curtius Rearrangement | R-CO-N₃ → R-NCO | An acyl azide (B81097) rearranges to an isocyanate, which can then be trapped by an amine. commonorganicchemistry.comnih.gov |

| CDI Coupling | Amine 1 + Carbonyldiimidazole (CDI), then Amine 2 | CDI acts as a phosgene equivalent; the order of addition is crucial to avoid symmetrical byproducts. commonorganicchemistry.com |

| Triphosgene Coupling | Amine 1 + Triphosgene, then Amine 2 | Triphosgene is a solid, safer-to-handle source of phosgene for forming the urea linkage. commonorganicchemistry.com |

This table summarizes several established methods for synthesizing ureas, many of which proceed through an isocyanate or an isocyanate-like intermediate.

In a shift towards more sustainable chemical processes, the synthesis of ureas from carbon dioxide (CO₂) and various nitrogen sources has become an area of intense research. researchgate.netnih.gov These methods leverage CO₂, an abundant and non-toxic C1 feedstock, to replace hazardous reagents like phosgene. beilstein-journals.org The core of this approach is the formation of a C-N bond through the coupling of CO₂ with nitrogen compounds such as amines, nitrates, or even dinitrogen (N₂). researchgate.netnih.gov

These reactions are often facilitated by electrocatalysis, where an electrical potential drives the conversion under ambient conditions. researchgate.netnih.gov The mechanism can be complex and is highly dependent on the catalyst used. A general proposed pathway involves:

Activation of Reactants : Both CO₂ and the nitrogen source are adsorbed onto the surface of a catalyst. nih.gov On some catalysts, CO₂ is reduced to a more reactive *CO intermediate. nih.govnih.gov

C-N Coupling : The activated species then couple on the catalyst surface. For instance, a key step can be the reaction between an adsorbed *CO and an activated nitrogen species to form a crucial NCON intermediate, which is a precursor to the urea molecule. nih.govnih.gov

Protonation and Product Release : The final steps involve protonation of the intermediate to form urea, which is then released from the catalyst surface. nih.gov

The choice of nitrogen source significantly impacts the reaction conditions and efficiency. While direct coupling with N₂ is a major goal, using sources like nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) can be more feasible pathways for electrocatalytic urea synthesis. researchgate.netnih.gov

Mechanistic Insights into Hypervalent Iodine-Mediated Urea Synthesis

Hypervalent iodine compounds, such as Phenyliodine(III) diacetate (PIDA or PhI(OAc)₂), have emerged as versatile reagents in modern organic synthesis due to their mild, non-toxic nature and reactivity similar to some heavy metals. nih.govprinceton.edu They can facilitate the synthesis of unsymmetrical ureas through the oxidative coupling of amides and amines, avoiding the need for metal catalysts or high temperatures. nih.gov

The mechanism often involves a Hofmann-type rearrangement mediated by the hypervalent iodine reagent. organic-chemistry.org In this process, a primary amide is oxidized and rearranges to form an isocyanate intermediate in situ. This highly reactive isocyanate is immediately trapped by an amine present in the reaction mixture to form the desired unsymmetrical urea. organic-chemistry.org This one-pot procedure is highly efficient for creating complex ureas that might be difficult to access through other methods.

The efficiency and outcome of hypervalent iodine-mediated reactions are often dependent on the specific reagents and solvents used.

K₃PO₄ (Tripotassium Phosphate) : This compound typically functions as a base. In many coupling reactions, a base is essential for deprotonating one of the reactants to increase its nucleophilicity or to neutralize acidic byproducts formed during the reaction. researchgate.net For instance, in palladium-catalyzed C-N cross-coupling reactions, K₃PO₄ has been shown to be a highly effective base. researchgate.net In the context of urea synthesis, it can facilitate the deprotonation of the amide or amine, or assist in the catalytic cycle of the iodine reagent. It has also been found to effectively catalyze the carboxylation of amines using CO₂, where it is converted into KH₂PO₄ and KHCO₃. researchgate.net

1,2-DCE (1,2-Dichloroethane) : This is a common polar aprotic solvent used in organic synthesis. Its role is to dissolve the reactants and reagents, allowing the reaction to proceed in the liquid phase. Its polarity can help stabilize charged intermediates and transition states, potentially accelerating the reaction. Its relatively high boiling point (83°C) also allows for reactions to be conducted at elevated temperatures if necessary. In a Rhodium-catalyzed reaction to produce urea derivatives, 1,2-DCE was used as the solvent at 60°C.

While some hypervalent iodine reactions are stoichiometric, catalytic variants are highly desirable. In a catalytic cycle involving a hypervalent iodine(III) reagent, the active I(III) species is consumed to effect a transformation and is subsequently regenerated by a terminal oxidant.

A plausible catalytic cycle for the synthesis of ureas from amides and amines could be proposed as follows:

Ligand Exchange : The hypervalent iodine(III) reagent, such as PhI(OAc)₂, reacts with the primary amide, replacing an acetate (B1210297) ligand with the amide.

Rearrangement : The resulting iodine-amide complex undergoes a Hofmann-type rearrangement. The R-group of the amide migrates to the nitrogen atom, with the concurrent expulsion of iodobenzene (B50100) (PhI), a stable iodine(I) species. This step generates the critical isocyanate intermediate (R-N=C=O).

Nucleophilic Attack : The amine present in the reaction mixture attacks the isocyanate intermediate to form the urea product.

Re-oxidation (for catalytic cycle) : The iodobenzene (PhI) byproduct is re-oxidized back to the active PhI(OAc)₂ species by a terminal oxidant, allowing the cycle to continue. researchgate.net

Key intermediates in this process include the iodine-amide adduct and the in situ generated isocyanate. organic-chemistry.org

Table 2: Key Species in Hypervalent Iodine-Mediated Urea Synthesis

| Species | Role | Description |

|---|---|---|

| PhI(OAc)₂ | Mediator/Oxidant | A hypervalent iodine(III) reagent that initiates the reaction by reacting with a primary amide. nih.gov |

| **Amide (R-CONH₂) ** | Isocyanate Precursor | The source of the R-N=C=O group in the final urea product via rearrangement. organic-chemistry.org |

| Isocyanate (R-N=C=O) | Key Intermediate | A highly electrophilic species formed in situ that is rapidly trapped by an amine. organic-chemistry.org |

| Amine (R'₂NH) | Nucleophile | The second component of the urea, which attacks the isocyanate. nih.gov |

| Iodobenzene (PhI) | Reduced Byproduct | The stable iodine(I) species formed after the rearrangement; can be re-oxidized in a catalytic process. researchgate.net |

This table outlines the roles of the essential components in the hypervalent iodine-mediated synthesis of ureas.

Theoretical Computational Analysis of Reaction Pathways

Theoretical studies offer a powerful tool to elucidate the intricate details of chemical reactions that may be challenging to observe experimentally. For the formation of this compound, computational analysis helps in mapping the potential energy surface of the reaction, identifying key intermediates, and determining the energy barriers associated with different mechanistic pathways.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of a wide range of chemical reactions, including the formation of ureas. DFT studies on the reaction between an amine and an isocyanate, the fundamental reaction for forming this compound, have provided a detailed picture of the reaction pathway.

The generally accepted mechanism involves the nucleophilic attack of the nitrogen atom of the amine (dicyclohexylamine) on the electrophilic carbon atom of the isocyanate group (in p-tolyl isocyanate). This attack leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final urea product.

DFT calculations can model this process and provide quantitative data on the stability of reactants, intermediates, transition states, and products. The choice of functional and basis set is critical for obtaining accurate results. Commonly used functionals for such studies include B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or larger.

Table 1: Representative Reactants and Products in the DFT Study of Urea Formation

| Species | Role | Key Structural Features |

| Dicyclohexylamine | Nucleophile | Secondary amine with two bulky cyclohexyl groups. |

| p-Tolyl isocyanate | Electrophile | Isocyanate group attached to a p-tolyl ring. |

| Zwitterionic Intermediate | Intermediate | Characterized by a newly formed N-C bond and charge separation. |

| This compound | Product | The final stable urea compound. |

This table is a representation of the key species involved in the reaction, based on general principles of urea formation.

Detailed research findings from analogous systems suggest that the reaction can proceed through a concerted or a stepwise mechanism. In the concerted mechanism, bond formation and proton transfer occur simultaneously through a single transition state. In the stepwise mechanism, a distinct zwitterionic intermediate is formed. DFT calculations on similar amine-isocyanate reactions have often favored the stepwise pathway, indicating that the zwitterionic intermediate is a real, albeit transient, species on the reaction coordinate.

A key outcome of DFT studies is the characterization of transition states and the calculation of their corresponding energy barriers (activation energies). For the synthesis of this compound from dicyclohexylamine and p-tolyl isocyanate, two main transition states would be of interest: one for the initial nucleophilic attack and another for the subsequent proton transfer.

The first transition state (TS1) corresponds to the formation of the C-N bond between the amine and the isocyanate. The geometry of this transition state would show the nitrogen of the dicyclohexylamine approaching the carbonyl carbon of the p-tolyl isocyanate. The energy of TS1 relative to the reactants determines the rate of the initial addition step.

The second transition state (TS2) is associated with the intramolecular proton transfer from the nitrogen of the former amine to the nitrogen of the former isocyanate within the zwitterionic intermediate. The energy barrier for this step is typically low, making the proton transfer a rapid process.

Table 2: Hypothetical Energetic Profile for the Formation of this compound

| Step | Species Involved | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | Dicyclohexylamine + p-Tolyl isocyanate | 0 |

| Transition State 1 (TS1) | [Dicyclohexylamine---p-Tolyl isocyanate]‡ | +15 to +25 |

| Zwitterionic Intermediate | C₂₀H₃₀N₂O (zwitterion) | +5 to +10 |

| Transition State 2 (TS2) | [Zwitterionic Intermediate]‡ | +7 to +15 |

| Product | This compound | -20 to -30 |

Disclaimer: The energy values in this table are illustrative and based on typical values for similar amine-isocyanate reactions studied by DFT. They are not the result of a specific calculation for this particular reaction but serve to represent the expected energetic profile.

These computational insights are invaluable for understanding the factors that influence the reaction rate. For instance, the steric hindrance from the two cyclohexyl groups on the amine could be expected to raise the energy of TS1 compared to less bulky amines, potentially slowing down the reaction. The electronic effect of the p-tolyl group on the isocyanate also plays a role in modulating the electrophilicity of the carbonyl carbon.

Catalytic Applications and Roles of 1,1 Dicyclohexyl 3 P Tolyl Urea and Its Derivatives

Urea (B33335) Derivatives as Ligands in Organometallic Catalysis

The use of ureas and their derivatives as ligands in transition metal catalysis is a field that has seen notable development. nih.gov Unlike their more established role as organocatalysts, their application as ligands that directly coordinate to a metal center or interact with substrates in the secondary coordination sphere is a more recent, yet promising, area of research. nih.gov

Urea derivatives offer several advantages as ligands. Their synthesis is often straightforward, and their structural properties can be easily tuned. nih.gov They have been successfully employed as ancillary ligands, where they influence the catalytic cycle through non-covalent interactions, and as primary ligands that directly bind to the transition metal. nih.gov

One area where urea ligands have shown significant promise is in palladium-catalyzed reactions. For instance, N-Arylureas have been demonstrated to outperform traditional phosphine (B1218219) ligands in the Pd-catalyzed heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. nih.gov This method allows for the synthesis of 2-substituted indolines, accommodating a broad range of substrates, including those that are sterically demanding. nih.gov It is hypothesized that under basic conditions, the deprotonated ureate can coordinate to the palladium center. nih.gov

Furthermore, the development of hybrid ligands incorporating a urea moiety, such as phosphine-urea ligands, has expanded their application in cross-coupling reactions. These ligands have been effectively used in various palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig aminations. digitellinc.com

Table 1: Examples of Urea Derivatives in Organometallic Catalysis

| Catalyst System | Reaction Type | Role of Urea Derivative | Reference |

|---|---|---|---|

| Pd / N-Arylurea | Heteroannulation | Ligand | nih.gov |

| Pd / Phosphine-Urea | Cross-Coupling | Ligand | digitellinc.com |

| Zr / Chiral Ureate | Intramolecular Hydroamination | Ligand | researchgate.net |

| Ta / Ureate | C-H Alkylation | Ligand | researchgate.net |

1,1-Dicyclohexyl-3-(p-tolyl)urea as an Organocatalyst (Hypothetical/Exploratory)

While the specific use of this compound as an organocatalyst is not extensively documented, its structure suggests potential for such applications, primarily through its ability to act as a hydrogen bond donor. Organocatalysis mediated by ureas relies on their capacity to activate substrates through hydrogen bonding. nih.gov

The core of urea's catalytic activity lies in its two N-H protons, which can form hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. nih.gov The urea moiety possesses both hydrogen bond donor and acceptor capabilities. nih.gov The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide protons serve as donors. rjpbcs.com

In the case of this compound, the single N-H proton on the nitrogen adjacent to the p-tolyl group is available for hydrogen bonding. This interaction can polarize a substrate, making it more susceptible to a reaction. For example, a bifunctional organocatalyst containing a urea unit can activate a nitroalkene for conjugate addition by hydrogen bonding to the nitro group. nih.govnih.gov The bulky dicyclohexyl groups on the other nitrogen atom would provide a distinct steric environment around the catalytic site, potentially influencing the selectivity of the reaction.

A significant advancement in urea-based organocatalysis is the development of chiral derivatives for asymmetric synthesis. nih.govthieme-connect.de By incorporating chirality into the urea scaffold, it is possible to create a chiral pocket that can differentiate between enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer in excess.

For instance, chiral bifunctional catalysts combining a thiourea (B124793) with a tertiary amine on a chiral scaffold have been highly successful. nih.gov More recently, computational studies have identified a chiral 2-aminoDMAP/urea catalyst that is highly effective for the conjugate addition of malonates to trans-β-nitroalkenes, achieving excellent enantioselectivities and yields. nih.govnih.gov The superior performance of the urea catalyst over its thiourea analogue in this case was attributed to a lower energetic penalty required to distort the catalyst into its active conformation. nih.gov

Hypothetically, introducing chiral elements into the structure of this compound, for example, by using chiral cyclohexyl analogues or by modifying the tolyl group with a chiral substituent, could yield a catalyst capable of mediating stereoselective transformations. nih.gov

Role of Urea Derivatives in Specific Catalytic Transformations

Urea derivatives have proven to be effective in promoting a variety of specific chemical reactions, both as ligands and as organocatalysts.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. researchgate.netfrontiersin.org Urea derivatives have been employed as ligands in metal-catalyzed hydroamination reactions. Chiral ureate ligands, formed by the deprotonation of the parent urea, have been used in conjunction with zirconium to catalyze intramolecular hydroamination with moderate enantioselectivity. researchgate.net

Table 2: Research Findings on Urea Derivatives in Hydroamination

| Catalyst System | Substrates | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Zirconium / Chiral Ureate Ligands | Unsaturated Amines | Cyclic Amines | Achieved up to 26% ee in intramolecular hydroamination. | researchgate.net |

| Tantalum / Ureate Ligand | Secondary Arylamines, Alkenes | β-Alkylated Anilines | Realized high yields for C-H alkylation via a hydroamination-type pathway. | researchgate.net |

| NHC-Gold(I) Complexes | Alkynes, Arylamines | Imines | Highly regioselective Markovnikov hydroamination products. | frontiersin.org |

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group into a molecule. nih.gov Urea derivatives themselves are often the products of such reactions, for example, through the catalytic oxidative carbonylation of amines with carbon monoxide. nih.gov Various transition metals, including Pd, Co, Ni, Ru, Mn, and Au, have been used to catalyze these transformations. nih.gov

More recently, carbon dioxide has been explored as a green and sustainable C1 source for the synthesis of ureas. benthamdirect.comingentaconnect.com This process, however, is challenging due to the thermodynamic stability of CO2. Ionic liquids have been shown to act as efficient organocatalysts for the activation of CO2 in its reaction with amines to form urea derivatives. benthamdirect.comingentaconnect.com

Additionally, palladium-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas, with dinitrogen as the only byproduct. organic-chemistry.org This highlights the dual role of urea-related chemistry in carbonylation: both as a synthetic target and as a potential component of the catalytic system.

Catalytic Applications of this compound and its Derivatives in the Formation of Complex Organic Molecules

While this compound and its analogs are recognized as valuable building blocks in organic synthesis, their direct application as catalysts for the formation of complex organic molecules is not extensively documented in publicly available research. However, the broader class of urea-containing compounds has emerged as a significant area of investigation in organocatalysis, where the urea moiety plays a crucial role in activating substrates through hydrogen bonding.

Derivatives of dicyclohexylurea have been utilized as starting materials in reactions that lead to the formation of complex structures. For instance, a notable application involves the use of a dicyclohexylurea derivative in a palladium-catalyzed Suzuki cross-coupling reaction. In this context, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea serves as a key intermediate. This compound is synthesized and then subjected to the palladium catalyst to react with various arylboronic acids, yielding a series of complex N-acylurea derivatives. While the dicyclohexylurea derivative is a reactant and not the catalyst in this sequence, this research highlights its importance as a scaffold for building molecular complexity.

The general principle of urea-based organocatalysis relies on the ability of the N-H protons of the urea group to form hydrogen bonds with electrophiles, thereby activating them towards nucleophilic attack. This mode of catalysis is central to a variety of organic transformations. Although specific examples detailing this compound as the catalyst are not readily found, the established principles of urea-based catalysis suggest its potential in such roles. The steric bulk of the dicyclohexyl groups and the electronic properties of the p-tolyl group could influence the selectivity and efficiency of catalytic processes.

Further research into the catalytic potential of this compound and its specifically designed derivatives could unveil novel applications in the synthesis of complex organic molecules, particularly in asymmetric catalysis where the chiral environment provided by a modified urea catalyst could induce stereoselectivity.

Supramolecular Chemistry and Self Assembly of 1,1 Dicyclohexyl 3 P Tolyl Urea

Hydrogen Bonding Networks in Urea (B33335) Derivatives

The urea functionality is a powerful and versatile hydrogen-bonding motif that plays a central role in the self-assembly of many organic molecules. In urea derivatives, the two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This directional and specific interaction is a primary driving force in the formation of ordered supramolecular structures.

Intermolecular Interactions and Crystal Packing

The crystal structure of urea derivatives is heavily influenced by a combination of intermolecular forces. The most prominent of these are the N-H···O hydrogen bonds, which typically have bond lengths between 2.8 and 3.0 Å and bond angles in the range of 150–160°. These strong, directional interactions are fundamental to the formation of predictable and stable crystal lattices.

In the case of the related compound 1-cyclohexyl-3-(p-tolyl)urea, X-ray crystallography has revealed that the cyclohexane (B81311) ring adopts a chair conformation. researchgate.netresearchgate.net The urea and phenyl groups are nearly coplanar, with a significant dihedral angle between them. researchgate.net Intermolecular connectivity in this similar structure is also achieved through N-H···O hydrogen bonds. researchgate.net

Influence of Cyclohexyl and p-Tolyl Moieties on Supramolecular Architecture

The specific nature of the substituents on the urea core has a profound impact on the resulting supramolecular architecture. In 1,1-dicyclohexyl-3-(p-tolyl)urea, the two bulky cyclohexyl groups introduce significant steric hindrance. This steric bulk can disrupt the efficient packing that is often observed in simpler urea derivatives like 1,3-diphenylurea. This disruption may lead to altered physical properties such as lower melting points or changes in solubility.

The p-tolyl group, on the other hand, contributes to the hydrophobic interactions within the crystal lattice. Its electron-donating methyl group can also influence the electronic properties of the urea moiety, which in turn can affect the strength and geometry of the hydrogen bonds. The balance between the steric demands of the cyclohexyl groups and the electronic and hydrophobic contributions of the p-tolyl group is a key determinant of the final supramolecular structure.

Formation of Dimeric and Polymeric Structures via Self-Assembly

The directional nature of the hydrogen bonds in urea derivatives often leads to the formation of well-defined dimeric and polymeric structures through self-assembly. In many crystalline urea derivatives, molecules are linked by pairs of N-H···O interactions to form centrosymmetric dimers. nih.govnih.govnih.gov These dimeric units can then further assemble into one-dimensional chains or more complex two-dimensional frameworks through additional hydrogen bonding or other intermolecular interactions. nih.govnih.gov

For instance, in the crystal structure of 1,3-dicyclohexyl-1-[3-(pyren-1-yl)propanoyl]urea, neighboring molecules form inversion dimers through N-H···O hydrogen bonds, and these dimers are further interconnected by C-H···O hydrogen bonds to create a supramolecular chain. nih.govnih.gov Similarly, another novel urea derivative forms centrosymmetric dimeric rings which are alternately linked into one-dimensional polymeric chains. nih.gov

The self-assembly process is not limited to the solid state. In solution, the formation of supramolecular polymers from urea-based monomers can occur, leading to the formation of long, fibrous structures. The kinetics of this fiber growth can be complex, sometimes exhibiting a lag phase indicative of a nucleation-growth mechanism. nih.govnih.gov Studies on other urea derivatives have suggested the formation of tetrameric or octameric nuclei as a prerequisite for fiber elongation. nih.govnih.gov

Design Principles for Supramolecular Gels and Soft Materials Based on Urea Scaffolds

The ability of urea derivatives to self-assemble into extended networks makes them excellent candidates for the creation of supramolecular gels and other soft materials. nih.gov These materials are formed by the entrapment of a solvent within a three-dimensional network of self-assembled gelator molecules. The design of these materials relies on a deep understanding of the non-covalent interactions that drive the self-assembly process.

Key design principles for creating urea-based supramolecular gels include:

Balancing solubility and aggregation: The gelator molecule must have limited solubility in the chosen solvent to promote aggregation, but not so limited that it simply precipitates out of solution.

Directional and strong non-covalent interactions: The presence of strong and directional hydrogen bonds from the urea group is crucial for the formation of the fibrous network that constitutes the gel.

Control over morphology: The shape and size of the self-assembled aggregates can be tuned by modifying the chemical structure of the gelator, which in turn affects the macroscopic properties of the gel.

Supramolecular gels exhibit interesting properties such as stimuli-responsiveness and self-healing, making them attractive for a variety of applications. nih.gov The formation of these gels is often a dynamic process that can be influenced by external factors such as temperature and the presence of certain chemical triggers. diamond.ac.uk For example, transient supramolecular gels have been developed using a system involving urea, the enzyme urease, and a formate, where the gel-to-sol and sol-to-gel transitions can be controlled. diamond.ac.uk

Host-Guest Chemistry and Inclusion Phenomena with Urea Derivatives

Host-guest chemistry is a branch of supramolecular chemistry that focuses on the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.org The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. Urea and its derivatives have a long history in this field, dating back to the discovery of urea inclusion compounds. researchgate.net

While specific studies on the host-guest chemistry of this compound are not widely reported, the general principles of urea-based host-guest systems suggest potential applications. The bulky cyclohexyl groups might create unique cavities or pockets within the supramolecular assembly, potentially allowing for the selective inclusion of specific guest molecules. The design of more complex hosts containing cyclic urea units has been an active area of research, demonstrating the versatility of the urea motif in creating sophisticated molecular receptors. acs.orgacs.org The development of such systems opens up possibilities for applications in separation science, sensing, and drug delivery. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation Excluding Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of 1,1-Dicyclohexyl-3-(p-tolyl)urea in solution.

¹H and ¹³C NMR spectroscopy are instrumental in verifying the integration of the substituent groups and ensuring the absence of reaction byproducts. The presence of two sterically bulky cyclohexyl groups can influence crystal packing when compared to related urea (B33335) compounds.

A representative ¹H NMR spectrum in DMSO-d₆ shows a multiplet between δ 1.0–1.8 ppm corresponding to the twenty protons of the two cyclohexyl groups, a singlet at δ 2.3 ppm for the three protons of the methyl group on the tolyl ring, and a multiplet in the range of δ 7.1–7.3 ppm for the four aromatic protons. The ¹³C NMR spectrum further confirms the structure with key signals at approximately 154.3 ppm for the urea carbonyl carbon, 137.8 ppm for the substituted aromatic carbon, and 52.7 ppm for the N-CH₂ carbons of the cyclohexyl groups.

The chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra provide valuable insights into the conformational preferences of the dicyclohexyl and tolyl moieties. The broadness of the multiplet for the cyclohexyl protons suggests a complex mixture of chair conformations at room temperature. Variable-temperature NMR studies could be employed to study the dynamics of the ring flips of the cyclohexyl groups and the rotation around the C-N bonds. Changes in chemical shifts and the sharpening or broadening of signals at different temperatures can provide information on the energy barriers for these conformational changes.

The relative orientation of the tolyl group with respect to the urea functionality can also be inferred from the NMR data. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, which is influenced by the proximity and orientation of the dicyclohexylamino group.

Below is a table summarizing the expected NMR data for this compound.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Cyclohexyl Protons | 1.0–1.8 | Multiplet | 20H | CH₂ |

| Methyl Protons | 2.3 | Singlet | 3H | CH₃ |

| Aryl Protons | 7.1–7.3 | Multiplet | 4H | Ar-H |

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| Urea Carbonyl | 154.3 | C=O |

| Aryl Carbon (substituted) | 137.8 | Ar-C |

| N-CH₂ (Cyclohexyl) | 52.7 | N-CH₂ |

Mass Spectrometry (MS) for High-Resolution Mass Determination and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the precise molecular weight and for probing the fragmentation pathways of this compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is a soft ionization technique that allows for the accurate mass determination of the molecular ion. For this compound, the protonated molecule [M+H]⁺ would be observed with a high degree of accuracy. ESI-MS/MS, which involves the fragmentation of the isolated molecular ion, can provide valuable structural information. nih.gov The fragmentation patterns can reveal the loss of the cyclohexyl groups or the tolyl group, further confirming the connectivity of the molecule. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for larger molecules, but it can also be applied to smaller organic compounds. nih.govuab.edunih.gov In MALDI-TOF (Time-of-Flight) analysis, the compound is co-crystallized with a matrix and irradiated with a laser, leading to desorption and ionization. nih.govuab.edunih.gov This technique typically produces singly charged molecular ions, which is advantageous for minimizing spectral complexity. uab.edu

The Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. This parameter can be determined experimentally using ion mobility-mass spectrometry (IM-MS) and can also be predicted computationally. For a related compound, 1-cyclohexyl-3-(p-tolyl)urea, the predicted CCS value for the [M+H]⁺ adduct is 154.1 Ų. uni.lu Similar predictions for this compound would provide valuable information about its gas-phase conformation. Different conformers of the molecule will have different CCS values, and by comparing experimental CCS data with theoretical calculations for various possible conformations, the most likely gas-phase structure can be determined.

The following table presents predicted CCS values for various adducts of the related compound 1-cyclohexyl-3-(p-tolyl)urea, illustrating the type of data that would be relevant for this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 233.16484 | 154.1 |

| [M+Na]⁺ | 255.14678 | 156.9 |

| [M-H]⁻ | 231.15028 | 159.6 |

| [M+NH₄]⁺ | 250.19138 | 170.9 |

| [M+K]⁺ | 271.12072 | 154.0 |

Data for 1-cyclohexyl-3-(p-tolyl)urea. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can also offer insights into its solid-state structure and hydrogen bonding.

The IR spectrum is particularly useful for identifying the characteristic vibrations of the urea moiety. A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the urea group will appear as a sharp band around 3300-3500 cm⁻¹. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹ would also be evident. The absence of a band around 2250 cm⁻¹ would confirm the absence of any unreacted isocyanate starting material.

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton of the cyclohexyl and tolyl groups. The symmetric breathing modes of the aromatic ring are often strong in the Raman spectrum.

A detailed analysis of the vibrational spectra, potentially aided by computational modeling (e.g., Density Functional Theory calculations), can provide a comprehensive understanding of the vibrational modes and how they are influenced by the molecular conformation and intermolecular interactions in the solid state.

Assignment of Characteristic Functional Group Vibrations

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides a definitive fingerprint of the functional groups present in this compound. The urea moiety, being central to the molecule's structure, exhibits several characteristic vibrations. The C=O stretching vibration is particularly sensitive to its environment and is a key indicator of intermolecular forces. mdpi.com In related urea compounds, this carbonyl stretch typically appears in the region of 1620-1690 cm⁻¹. mdpi.comnih.gov For instance, in 1,1-dibutyl-3-butyl urea, the carbonyl stretching band is observed at 1621 cm⁻¹. mdpi.com

The N-H group of the urea linkage also gives rise to distinct vibrational modes. The N-H stretching vibration is typically found in the range of 3300-3500 cm⁻¹. researchgate.net In a similar compound, 3-butyl-1,1-dicyclohexyl urea, the N-H stretching vibration of the neat substance is observed at 3345 cm⁻¹. mdpi.com Furthermore, the amide II band, which results from a coupling of the N-H deformation and C-N stretching, is another important diagnostic peak, often appearing around 1520-1540 cm⁻¹. mdpi.com The presence of the p-tolyl group introduces aromatic C-H and C=C stretching vibrations, while the cyclohexyl groups contribute characteristic aliphatic C-H stretching and bending modes.

Table 1: Characteristic Infrared Vibrational Frequencies for Urea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| C=O | Stretching | 1620-1690 | mdpi.comnih.gov |

| N-H | Stretching | 3300-3500 | researchgate.net |

| Amide II | N-H Bending & C-N Stretching | 1520-1540 | mdpi.com |

Analysis of Hydrogen Bonding Effects on Vibrational Modes

Hydrogen bonding plays a crucial role in the solid-state structure of this compound, and its effects are readily observable in the vibrational spectra. The formation of hydrogen bonds, typically between the N-H group (as the donor) and the carbonyl oxygen (as the acceptor), leads to a red shift (a shift to lower wavenumbers) of the N-H and C=O stretching frequencies. researchgate.netrsc.org This is because the hydrogen bond weakens the N-H and C=O bonds, thereby lowering the energy required to excite their stretching vibrations.

For example, upon dilution of 3-butyl-1,1-dicyclohexyl urea in a solvent that can act as a hydrogen bond acceptor, the N-H stretching vibration shifts to higher wavenumbers as the intermolecular hydrogen bonds between urea molecules are replaced by weaker hydrogen bonds with the solvent. mdpi.com A new band may appear at higher frequencies, corresponding to the N-H group interacting with the solvent. mdpi.com Similarly, the C=O stretching frequency is also sensitive to hydrogen bonding. In the absence of hydrogen bonding, the C=O stretch would be expected at a higher wavenumber. The observed frequency in the solid state is therefore indicative of the strength of the hydrogen bonding network.

X-ray Crystallography for Solid-State Structural Determination

Bond Lengths, Bond Angles, and Torsional Angles

X-ray crystallographic studies of analogous urea derivatives provide expected values for the key geometric parameters in this compound. For instance, in the related compound 1-cyclohexyl-3-(p-tolyl)urea, the C=O bond length is approximately 1.23 Å, and the N-H bond length is around 0.89 Å. The bond angles around the urea core are also well-defined.

The conformation of the cyclohexyl rings is typically a stable chair conformation. nih.gov A significant structural feature is the dihedral angle between the plane of the p-tolyl ring and the plane of the urea group. In 1-cyclohexyl-3-(p-tolyl)urea, this angle is reported to be 52.02°. researchgate.net This twist is a result of steric hindrance between the bulky cyclohexyl groups and the p-tolyl ring.

Table 2: Selected Bond Lengths and Angles for a Related Urea Compound

| Parameter | Value | Reference |

|---|---|---|

| C=O Bond Length | ~1.23 Å | |

| N-H Bond Length | ~0.89 Å | |

| Dihedral Angle (Phenyl Ring to Urea Plane) | 52.02° | researchgate.net |

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of intermolecular interactions. The most significant of these are the N-H···O hydrogen bonds, which are a hallmark of urea derivatives. These hydrogen bonds typically form between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or chains. nih.gov The distances of these hydrogen bonds are generally in the range of 2.8 to 3.0 Å.

Theoretical and Computational Chemistry of 1,1 Dicyclohexyl 3 P Tolyl Urea

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of 1,1-Dicyclohexyl-3-(p-tolyl)urea is determined by the interplay of its cyclohexyl, urea (B33335), and p-tolyl components. To ascertain the most stable molecular conformation, computational techniques such as Density Functional Theory (DFT) are utilized to optimize the geometry to a state of minimum energy.

Computational calculations can predict key optimized geometric parameters, including bond lengths and angles. The validation of these theoretical values is often achieved through comparison with experimental data obtained from X-ray crystallography of analogous compounds. nih.gov

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Urea) | ~1.25 Å |

| Bond Length | C-N (Urea) | ~1.38 Å |

| Bond Length | N-C (Cyclohexyl) | ~1.47 Å |

| Bond Length | N-C (Aryl) | ~1.42 Å |

| Bond Angle | N-C-N (Urea) | ~118° |

| Bond Angle | C-N-C (Dicyclohexyl) | ~116° |

| Dihedral Angle | p-tolyl ring - Urea plane | ~30-50° |

Electronic Structure and Bonding Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior and chemical reactivity of a molecule are primarily dictated by its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The energy difference between these two orbitals, referred to as the HOMO-LUMO gap, is a crucial parameter that offers insights into the molecule's kinetic stability, propensity for chemical reaction, and its electronic transition properties. joaquinbarroso.comresearchgate.net

In the case of this compound, it is predicted that the HOMO will be predominantly localized on the electron-rich p-tolyl ring, which functions as an electron-donating moiety. Conversely, the LUMO is expected to be distributed across the urea group, with a significant contribution from the electron-accepting carbonyl group. The precise energy levels and spatial distributions of these orbitals can be elucidated through quantum chemical calculations. researchgate.net

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -5.5 to -6.5 |

| LUMO | ~ -0.5 to -1.5 |

| HOMO-LUMO Gap | ~ 4.0 to 6.0 |

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, which is instrumental in predicting its intermolecular interactions. researchgate.netresearchgate.net The MEP map delineates regions of electron richness (negative potential, typically colored in red) and electron deficiency (positive potential, typically colored in blue).

Spectroscopic Property Predictions

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts, which can be corroborated with experimental data to confirm the molecular structure. acs.org The chemical shift of each nucleus is highly sensitive to its local electronic environment.

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the aromatic protons of the p-tolyl group, the N-H proton of the urea moiety, the methyl protons of the tolyl group, and the protons of the two cyclohexyl rings. rsc.org In a similar vein, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the urea, the aromatic carbons, the methyl carbon, and the carbons of the cyclohexyl rings.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (p-tolyl) | 7.0 - 7.5 |

| ¹H | N-H (Urea) | 8.0 - 9.0 |

| ¹H | CH₃ (p-tolyl) | 2.2 - 2.4 |

| ¹H | CH (Cyclohexyl) | 3.5 - 4.0 |

| ¹H | CH₂ (Cyclohexyl) | 1.0 - 2.0 |

| ¹³C | C=O (Urea) | 150 - 155 |

| ¹³C | Aromatic (p-tolyl) | 120 - 140 |

| ¹³C | CH₃ (p-tolyl) | ~21 |

| ¹³C | CH (Cyclohexyl) | 50 - 60 |

| ¹³C | CH₂ (Cyclohexyl) | 25 - 35 |

Predicted Vibrational Frequencies and Intensities

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, which facilitates the interpretation of experimental spectra.

The predicted vibrational spectrum of this compound is expected to display characteristic absorption bands for its various functional groups. The most prominent of these would be the C=O stretching vibration of the urea group, the N-H stretching and bending vibrations, the C-N stretching vibrations, and the aromatic C-H and C=C stretching vibrations of the p-tolyl ring. Additionally, the aliphatic C-H stretching and bending vibrations of the cyclohexyl groups would be observable. mdpi.com

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Urea | 3200 - 3400 |

| C-H Stretch (Aromatic) | p-tolyl | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Cyclohexyl | 2850 - 3000 |

| C=O Stretch | Urea | 1630 - 1680 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| N-H Bend | Urea | 1500 - 1580 |

| C-N Stretch | Urea | 1200 - 1350 |

Reaction Mechanism Simulations and Kinetic Studies

Theoretical and computational chemistry provides significant insights into the reaction mechanisms and kinetics involving this compound. While specific simulation and kinetic studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of information on analogous urea derivatives and the fundamental reactions they undergo allows for a detailed theoretical discussion. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring reaction pathways, transition states, and the electronic properties that govern the reactivity of these molecules. nih.govmdpi.com

The formation of unsymmetrically substituted ureas, such as this compound, often involves the reaction of an isocyanate with an amine. Theoretical studies on similar reactions highlight the importance of the nucleophilic attack of the amine on the carbonyl carbon of the isocyanate.

Kinetic studies on the formation of amides from carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC), a related compound, reveal that the rate-determining step is often the formation of the O-acylisourea intermediate. nih.govacs.org The subsequent reaction of this highly reactive intermediate is crucial in determining the final product distribution. nih.gov The intramolecular rearrangement of the O-acylisourea can lead to the formation of a stable N-acylurea byproduct. unb.canih.gov The kinetics of this rearrangement have been shown to be independent of the solvent in some cases. unb.ca The competition between the desired reaction with a nucleophile and this intramolecular rearrangement is a key factor in the synthesis of urea derivatives.

Computational studies on the thermal decomposition of urea derivatives suggest that the primary pathway involves four-center pericyclic reactions, leading to the formation of an isocyanate and an amine. acs.org The activation barriers for these reactions are influenced by the nature of the substituents on the nitrogen atoms. acs.org For this compound, theoretical calculations could predict the preferred decomposition pathway and the associated activation energies.

DFT calculations have also been employed to study the electronic structure and reactivity of substituted ureas. nih.gov Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MESP), provide insights into the nucleophilic and electrophilic sites of the molecule. acs.org For instance, in related N-acylureas, the negative charge is predominantly located on the oxygen atom of the urea moiety, indicating it as a likely site for electrophilic attack. acs.org

The following table summarizes theoretical parameters that are typically calculated for urea derivatives to understand their reactivity, based on findings from computational studies on analogous compounds.

| Computational Parameter | Significance in Reaction Mechanisms and Kinetics |

| HOMO Energy | Indicates the electron-donating ability of the molecule; higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule; lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MESP) | Maps the electron density to identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, predicting sites of interaction. acs.org |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur; computational simulations can calculate Ea for different proposed reaction pathways to determine the most favorable one. |

| Transition State Geometry | The molecular structure at the highest point of the reaction energy profile; its characterization is crucial for understanding the mechanism. |

Derivatives and Analogues of 1,1 Dicyclohexyl 3 P Tolyl Urea in Advanced Organic Synthesis

Synthesis of Novel Heterocyclic Systems Containing Urea (B33335) Moieties

While direct cyclization examples starting from 1,1-dicyclohexyl-3-(p-tolyl)urea are not extensively documented, the urea functionality is a well-established precursor for a variety of heterocyclic systems. The principles governing these transformations can be applied to derivatives of the title compound. The reactivity of the urea moiety allows it to act as a synthon for building five, six, and seven-membered rings.

For instance, palladium-catalyzed cyclization reactions of aryl-benzyl ureas have been successfully employed to synthesize dihydroquinazolinones. nih.gov This type of intramolecular C-H activation and cyclization could theoretically be applied to analogues of this compound, provided a suitable reactive site is present on one of the substituent groups.

Furthermore, ureas are fundamental building blocks in multicomponent reactions like the Biginelli reaction, which yields dihydropyrimidinones. rsc.org Although the trisubstituted nature of this compound prevents its direct participation in the classical Biginelli reaction, its derivatives could be designed to undergo similar condensations. General strategies for heterocycle synthesis often involve the reaction of a urea or thiourea (B124793) with a 1,3-dicarbonyl species or its equivalent, followed by cyclization and dehydration to form the aromatic product. researchgate.net

The synthesis of isoindole heterocyclic ureas has been achieved through the condensation of N-aminophthalimide with substituted carbamates, showcasing another route where a urea-like structure is formed as part of a new heterocyclic system. sigmaaldrich.com These established methods highlight the potential for derivatives of this compound to serve as precursors for novel heterocyclic architectures.

Incorporation of the this compound Moiety into Complex Molecular Architectures

A key strategy involves using the urea as a core scaffold and functionalizing it to create larger, more elaborate structures. An example of this approach is the design and synthesis of dialkylarylphosphine ligands that incorporate a Lewis-basic urea subunit. In a multi-step synthesis, a functionalized arylurea core is prepared, and in the final step, a dialkyl phosphine (B1218219) group is introduced. nih.gov This modular approach allows for the creation of a library of ligands with varying steric and electronic properties by changing the substituents on the urea core. The this compound moiety could be envisioned as a central component in such ligand designs, where the bulky cyclohexyl groups and the p-tolyl group would play a crucial role in defining the ligand's coordination sphere around a metal center.

The synthesis of such complex architectures relies on a robust synthetic route that allows for the independent functionalization of the different nitrogen atoms of the urea. For example, a synthetic route might begin with a nitroaniline, which allows for the selective functionalization of each nitrogen atom to incorporate distinct alkyl or aryl groups. nih.gov This strategic approach enables the integration of the this compound unit into larger systems designed for applications in catalysis or materials science. The resulting complex molecules often exhibit unique properties due to the defined spatial arrangement of the substituents on the urea core.

Structure-Activity Relationship (SAR) Studies of Urea Derivatives (Excluding Biological Context)

The reactivity, selectivity, and conformational properties of urea derivatives are intrinsically linked to the nature of the substituents on the nitrogen atoms. Understanding these relationships is crucial for designing synthetic strategies and predicting the behavior of molecules like this compound in chemical transformations.

Influence of Substituent Variations on Reactivity and Selectivity

The substituents on the urea's nitrogen atoms exert significant electronic and steric effects that modulate its reactivity. The p-tolyl group in this compound, with its electron-donating methyl group, increases the electron density on the adjacent nitrogen atom compared to an unsubstituted phenyl group. This can influence the nucleophilicity of the urea.

In catalytic hydrogenation reactions of urea derivatives, the electronic properties of substituents on the aryl ring have a notable impact on the reaction outcome. Substrates with strong electron-donating groups on the aryl ring have been shown to be well-tolerated, leading to high yields of the corresponding products. rsc.org Conversely, the presence of electron-withdrawing groups can alter the reactivity and, in some cases, the selectivity of the reduction.

The steric bulk of the two cyclohexyl groups on the other nitrogen atom also plays a critical role. This steric hindrance can direct the approach of reagents to the less hindered N-H proton and the carbonyl oxygen, influencing the regioselectivity of reactions. In palladium-catalyzed cross-coupling reactions, for instance, the steric and electronic properties of phosphine ligands containing a urea moiety are critical for achieving high yields in the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov The bulky nature of the dicyclohexyl groups could be exploited to create specific catalytic pockets, thereby enhancing selectivity.

The table below summarizes the expected influence of different substituent types on the general reactivity of a urea moiety, based on established chemical principles.

| Substituent Type on Nitrogen | Electronic Effect | Steric Effect | Expected Impact on Reactivity |

| Electron-Donating Group (e.g., p-tolyl) | Increases electron density on N and C=O | Moderate | Enhances nucleophilicity of the urea |

| Electron-Withdrawing Group (e.g., p-nitrophenyl) | Decreases electron density on N and C=O | Moderate | Reduces nucleophilicity; may activate the carbonyl for attack |

| Bulky Alkyl Group (e.g., cyclohexyl) | Weakly electron-donating | High | Hinders approach to the substituted nitrogen; directs reactions to other sites |

| Small Alkyl Group (e.g., methyl) | Weakly electron-donating | Low | Minimal steric hindrance |

Conformational Preferences and Their Synthetic Implications

The geometry of the urea functional group is subject to conformational restrictions due to the delocalization of lone pairs from the nitrogen atoms into the carbonyl group. nih.gov For N,N'-disubstituted ureas, three main conformations are possible: trans-trans, cis-trans, and cis-cis, referring to the orientation of the substituents relative to the C=O bond. nih.govresearchgate.net

In the solid state and in solution, N,N'-diphenylureas generally favor a trans,trans conformation. nih.gov However, the introduction of additional substituents, particularly on the nitrogen atoms, can shift this preference. For instance, the sequential N-methylation of N,N'-diphenylurea can cause a shift from the trans,trans to the cis,cis conformation. nih.gov

For a trisubstituted urea like this compound, the conformational landscape is more complex. The two bulky cyclohexyl groups on one nitrogen atom will sterically interact with the p-tolyl group on the other, influencing the rotational barrier around the C-N bonds. X-ray crystallographic studies of similarly substituted ureas show that the nitrogen atom bearing three bulky groups often adopts a planar geometry to minimize steric hindrance. nih.gov

These conformational preferences have significant synthetic implications. The spatial arrangement of the substituents can either facilitate or hinder intramolecular reactions. For example, a conformation that brings a reactive group on a substituent into proximity with the urea's N-H bond could favor cyclization. Conversely, a conformation that orients bulky groups in a way that shields a reactive site will inhibit a desired transformation. The preferred conformation also dictates how the molecule packs in the solid state and interacts with other molecules in solution, affecting properties like solubility and the formation of supramolecular structures through hydrogen bonding. nih.govnih.gov

Future Directions and Research Opportunities

Development of More Sustainable Synthetic Routes for 1,1-Dicyclohexyl-3-(p-tolyl)urea

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents such as phosgene (B1210022) and isocyanates, raising environmental and safety concerns. nih.gov Future research must prioritize the development of greener and more sustainable synthetic methodologies for this compound. This aligns with the growing demand for environmentally friendly chemical processes. ureaknowhow.com

Key research directions include:

Catalytic Carbonylations: The use of transition metal catalysts to carry out carbonylation reactions with amines, carbon monoxide, and an oxidant presents a more atom-economical approach. nih.gov Research should focus on developing highly efficient and selective catalyst systems for the synthesis of unsymmetrical ureas like this compound.

Electrocatalytic and Photocatalytic Synthesis: Leveraging renewable energy sources, electrocatalytic and photocatalytic methods offer a promising green alternative for urea synthesis from carbon dioxide and nitrogenous small molecules. bohrium.com While still in early stages, these approaches could revolutionize urea production by operating under ambient conditions. springernature.comsrmap.edu.in

Use of Phosgene Substitutes: Investigating environmentally benign alternatives to phosgene, such as carbonates, N,N'-carbonyldiimidazole, and formamides, can significantly reduce the hazards associated with traditional synthetic routes. nih.gov

Solvent-Free and Microwave-Assisted Reactions: The exploration of solvent-free reaction conditions and the use of microwave irradiation can lead to faster reaction times, higher yields, and reduced energy consumption.

A comparative overview of traditional versus potential sustainable synthetic routes is presented in Table 1.

| Parameter | Traditional Synthesis (e.g., using Phosgene/Isocyanates) | Potential Sustainable Routes |

| Starting Materials | Often derived from fossil fuels; involves toxic reagents. ureaknowhow.com | Utilization of CO2, biomass-derived amines. ureaknowhow.combohrium.com |

| Catalysts | May not require catalysts but uses hazardous reagents. | Transition metal catalysts, electrocatalysts, photocatalysts. nih.govbohrium.com |

| Reaction Conditions | Can be harsh, with high temperatures and pressures. srmap.edu.in | Milder conditions, potentially ambient temperature and pressure. springernature.comsrmap.edu.in |

| Byproducts | Can generate significant and hazardous waste. | Water is often the main byproduct; higher atom economy. nih.gov |

| Safety Profile | High risk due to the use of toxic and corrosive substances. | Significantly improved safety profile. |

Exploration of Novel Catalytic Activities for the Compound and its Analogues

The urea moiety is known for its ability to act as a hydrogen bond donor and acceptor, making urea derivatives attractive candidates for organocatalysis. researchgate.net Future research should focus on exploring the potential catalytic activities of this compound and its analogues.

Potential areas of investigation include:

Asymmetric Catalysis: The introduction of chiral centers into the dicyclohexyl or tolyl groups could lead to novel chiral urea-based catalysts for asymmetric synthesis, a critical area in modern organic chemistry and drug discovery.

Activation of Carbonyl Compounds: The hydrogen-bonding capabilities of the urea group can be exploited to activate carbonyl compounds towards nucleophilic attack, facilitating a range of chemical transformations.

Anion Recognition and Transport: The design of urea-based receptors for the selective recognition and transport of anions is a growing field with applications in sensing and separation technologies.

Advanced Supramolecular Architectures and Functional Materials Based on Urea Derivatives

The self-assembly of urea derivatives through intermolecular hydrogen bonding provides a powerful tool for the construction of well-defined supramolecular architectures. researchgate.netjst.go.jp The specific substitution pattern of this compound, with its bulky dicyclohexyl groups and aromatic p-tolyl moiety, is expected to influence its self-assembly behavior, leading to unique material properties.

Future research in this area should target:

Supramolecular Gels: The development of low-molecular-weight gelators (LMWGs) based on this compound and its analogues could lead to novel soft materials with applications in drug delivery, tissue engineering, and environmental remediation. jst.go.jpnih.gov The gelation properties can be tuned by modifying the molecular structure. jst.go.jp

Supramolecular Polymers: The formation of one-dimensional supramolecular polymers through the continuous hydrogen bonding of urea units can result in materials with interesting mechanical and optical properties. researchgate.net

Functional Nanostructures: The self-assembly of these urea derivatives could be directed to form discrete nanostructures such as capsules and nanotubes, which can encapsulate guest molecules and serve as nanoreactors. researchgate.net

Stimuli-Responsive Materials: The incorporation of responsive functional groups into the molecular structure could lead to materials that change their properties in response to external stimuli such as light, temperature, or pH.